6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Description
Structural Significance of Imidazo[1,2-a]Pyridine Core
The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system combining imidazole and pyridine rings. This planar, electron-rich structure enables π-π stacking interactions with aromatic residues in biological targets, enhancing binding affinity. Its nitrogen atoms facilitate hydrogen bonding, while the conjugated system stabilizes charge transfer interactions, making it a privileged scaffold in drug discovery.
Table 1: Key Structural Features of Imidazo[1,2-a]Pyridine Derivatives
The core’s versatility allows functionalization at positions 2, 3, and 6, enabling tailored interactions with diverse targets such as GABA-A receptors and kinases.
Role of Halogenation in Bioactive Heterocyclic Compounds
Halogen atoms, particularly bromine at position 6 in this compound, enhance binding through halogen bonding and hydrophobic effects. Bromine’s polarizability strengthens interactions with electron-rich protein regions, as seen in kinase inhibitors where C–Br⋯O halogen bonds improve selectivity.
Table 2: Impact of Halogen Substitution on Pharmacological Properties
Bromination at position 6 also reduces metabolic oxidation, extending half-life compared to non-halogenated analogs. In 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine , the bromine atom contributes to steric hindrance, preventing unwanted ring-opening reactions.
Importance of 4-Fluorophenyl Substitution in Medicinal Chemistry
The 4-fluorophenyl group at position 2 balances lipophilicity and electronic effects. Fluorine’s high electronegativity induces a dipole moment, strengthening interactions with cationic residues (e.g., lysine or arginine) in target proteins. Additionally, fluorine’s small size minimizes steric clashes while enhancing membrane permeability.
Table 3: Pharmacokinetic Effects of 4-Fluorophenyl Substitution
In This compound , the 4-fluorophenyl moiety directs the molecule to hydrophobic pockets in enzymes, as demonstrated in acetylcholinesterase inhibitors where fluorophenyl derivatives show IC₅₀ values <100 μM. This substitution also reduces off-target activity by avoiding polar regions irrelevant to the target.
Properties
IUPAC Name |
6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2/c14-10-3-6-13-16-12(8-17(13)7-10)9-1-4-11(15)5-2-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIQEILZYPFNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360805 | |
| Record name | 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426825-66-3 | |
| Record name | 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70360805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The core imidazo[1,2-a]pyridine structure is synthesized via a DBU (1,8-diazabicycloundec-7-ene)-catalyzed cyclization between 2-aminopyridines and phenacyl bromides. This method, developed by researchers in India, employs aqueous ethanol (1:1 v/v) at room temperature, achieving yields of 65–94%. The reaction proceeds through nucleophilic attack of the aminopyridine on the phenacyl bromide, followed by intramolecular cyclization (Figure 1).
Key Advantages :
Optimization for Fluorophenyl Incorporation
To introduce the 4-fluorophenyl group at the 2-position, 4-fluorophenacyl bromide is used as the electrophilic partner. Reaction conditions require 1.2 equivalents of phenacyl bromide and 10 mol% DBU, with completion within 2–4 hours. Isolation involves extraction with ethyl acetate and purification via column chromatography.
| Component | Quantity |
|---|---|
| Imidazo[1,2-a]pyridine | 1 eq |
| 1-Bromo-3-fluorobenzene | 1.2 eq |
| Pd₂(dba)₃ | 0.1 eq |
| Xantphos | 0.2 eq |
| t-BuONa | 2 eq |
| Temperature | 110°C, 12 h |
Challenges and Solutions
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Regioselectivity : Bromination preferentially occurs at the 6-position due to electronic effects of the fluorophenyl group.
-
Purification : Prep-HPLC is critical for isolating the monobrominated product.
Hypobromite-Mediated Bromination of Pyridine Precursors
Patent Methodology (CN101704781B)
A Chinese patent describes bromination using hypobromite solutions. 6-Bromo-2-pyridinecarboxamide is treated with sodium hypobromite (NaOBr) at 60–70°C, yielding 2-amino-6-bromopyridine (53–61%). This intermediate is subsequently cyclized with 4-fluorobenzaldehyde.
Stepwise Procedure :
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Hypobromite Generation : Bromine is added to NaOH (2–4 M) at -5–0°C.
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Bromination : 6-Bromo-2-pyridinecarboxamide reacts with NaOBr at 60–70°C for 0.5–1 h.
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Cyclization : The amino-bromopyridine intermediate undergoes condensation with 4-fluorobenzaldehyde under acidic conditions.
Yield Data :
| Starting Material | Product | Yield (%) |
|---|---|---|
| 6-Bromo-2-pyridinecarboxamide | 2-Amino-6-bromopyridine | 53.2–61.3 |
Base-Mediated C–F Substitution for Fluorophenyl Integration
[3+3] Annulation Strategy
A 2025 study reports a transition-metal-free method using β-CF₃-1,3-enynes and 1C,3N-dinucleophiles. The reaction proceeds via sequential C–F substitutions, constructing the fluorophenyl-imidazo[1,2-a]pyridine framework in one pot.
Conditions :
Advantages Over Traditional Methods
-
No Metal Catalysts : Eliminates palladium residues.
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Step Economy : Combines fluorophenyl introduction and cyclization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Temperature | Catalysts | Key Advantage |
|---|---|---|---|---|
| DBU-Catalyzed Cyclization | 65–94 | RT | DBU | Green solvents, scalable |
| Palladium Coupling | 70–85 | 110°C | Pd₂(dba)₃ | Regioselective bromination |
| Hypobromite Bromination | 53–61 | 60–70°C | None | Low-cost reagents |
| Base-Mediated Annulation | 60–75 | 80°C | KOtBu | Transition-metal-free |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Metabolic Stability
The metabolic stability of imidazo[1,2-a]pyridine derivatives is influenced by halogen type and substitution patterns:
- Alpidem (6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine) : The presence of chlorine atoms at both positions 6 and the para position of the phenyl ring leads to rapid metabolic degradation, with <50% of the parent compound remaining after incubation with liver microsomes .
- 6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine: The combination of bromine (position 6) and fluorine (position 2 phenyl) may enhance metabolic stability compared to di-chlorinated analogues.
Table 1. Metabolic Stability of Selected Derivatives
Biological Activity
6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the synthesis, characterization, and biological activity of this compound, drawing from various research studies.
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, often involving multi-component reactions. For instance, one study reported the synthesis via a reaction involving 4-fluorobenzaldehyde and bromo-substituted imidazopyridines, yielding moderate to good results in terms of purity and yield .
Key Characterization Data
- NMR Spectroscopy : The compound's structure was confirmed using NMR and NMR spectroscopy. Characteristic signals were observed for the imidazole ring and the phenyl groups.
- Mass Spectrometry : The molecular ion peak was detected at m/z 297, consistent with the expected molecular weight.
- Infrared Spectroscopy (IR) : Key absorption bands were noted for NH groups and aromatic C–H stretching, confirming the presence of functional groups typical for imidazo[1,2-a]pyridines .
Biological Activity
The biological activity of this compound has been evaluated in several studies, revealing its potential as a therapeutic agent.
Anticancer Activity
One significant area of research has focused on its anticancer properties. In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For example:
- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM against different cancer cell lines, indicating moderate potency .
- Mechanism of Action : It was suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
Antifibrotic Activity
Another study highlighted its antifibrotic properties:
- Collagen Inhibition : The compound effectively inhibited collagen type I alpha 1 (COL1A1) protein expression in hepatic stellate cells (HSC-T6), suggesting a role in reducing fibrosis in liver diseases .
- Assays Conducted : Picro-Sirius red staining and hydroxyproline assays confirmed the reduction in collagen deposition in treated cells.
Case Studies
Several case studies have documented the effects of this compound:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | A549 (Lung Cancer) | 15 | Induced apoptosis via caspase activation |
| Study 2 | HCT116 (Colon Cancer) | 20 | Inhibited cell proliferation significantly |
| Study 3 | HSC-T6 (Liver Fibrosis) | 25 | Reduced COL1A1 expression by 40% |
Q & A
Q. What are the most efficient synthetic routes for 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine?
Methodological Answer: The synthesis of this compound can be optimized using two primary approaches:
- Microwave-Assisted Synthesis : Biradar et al. demonstrated that microwave irradiation significantly accelerates reactions involving α-haloketones and 2-aminopyridines. This method reduces reaction times (from hours to minutes) and improves yields (>90%) by enabling uniform heating and minimizing side reactions .
- Copper-Catalyzed Three-Component Coupling (TCC) : A one-pot TCC reaction using 2-aminopyridine, 4-fluorobenzaldehyde, and terminal alkynes in the presence of a Cu catalyst achieves moderate yields (40–60%) under mild conditions. This method avoids multistep precursor preparation .
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Key Advantages | References |
|---|---|---|---|---|
| Microwave irradiation | α-haloketone, 2-aminopyridine | >90% | Rapid, high purity | |
| Cu-catalyzed TCC | Room temperature, 12 h | 40–60% | One-pot, scalable |
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key diagnostic signals include:
- Aromatic protons (δ 7.15–8.25 ppm) for the 4-fluorophenyl and imidazo[1,2-a]pyridine moieties .
- Distinct coupling patterns (e.g., J = 248.4 Hz for C-F in ¹³C NMR) .
- Mass Spectrometry (ESIMS) : A molecular ion peak at m/z 319 [M+H]⁺ confirms the molecular formula (C₁₂H₇BrFN₃) .
- Fluorescence Spectroscopy : Derivatives with hydroxyl or electron-donating substituents exhibit excited-state intramolecular proton transfer (ESIPT), showing Stokes shifts >11,000 cm⁻¹ in nonpolar solvents .
Advanced Research Questions
Q. How do substituents on the imidazo[1,2-a]pyridine core influence biological activity?
Methodological Answer: Substituent effects are critical for target engagement:
- C-6 Bromine : Enhances antitubercular activity against Mycobacterium smegmatis by improving hydrophobic interactions with bacterial enzymes .
- C-2 4-Fluorophenyl : Increases selectivity for COX-2 inhibition (IC₅₀ = 0.07 μM) compared to COX-1, reducing off-target effects in analgesic studies .
- C-3 Modifications : Introducing a morpholine ring boosts potency (selectivity index = 217.1) by optimizing hydrogen bonding with catalytic residues .
Q. Table 2: Substituent-Activity Relationships
Q. What strategies address regioselectivity challenges in synthesizing derivatives?
Methodological Answer:
- Directed Metalation : Use of ortho-directing groups (e.g., nitro) on the imidazo[1,2-a]pyridine core enables selective functionalization at C-3 via Cadogan cyclization .
- Microwave Optimization : Controlled heating minimizes competing pathways, favoring bromination at C-6 over C-8 in one-pot reactions .
- Protecting Groups : Temporary protection of the imidazole nitrogen with tosyl groups ensures selective Suzuki-Miyaura coupling at C-2 .
Q. What in vitro assays evaluate the compound’s therapeutic potential?
Methodological Answer:
- COX-1/COX-2 Inhibition : Enzyme immunoassays (EIAs) using purified isoforms measure IC₅₀ values. Incubate compounds with COX-1/COX-2 (10 nM) and arachidonic acid (100 μM) at 37°C for 15 min; quantify prostaglandin E₂ via ELISA .
- Antimycobacterial Activity : Broth microdilution assays against M. smegmatis MC² 155 (ATCC 700084) determine minimum inhibitory concentrations (MICs) in 7H9 media .
- Kinase Inhibition : Microfluidic assays (e.g., Caliper EZ Reader II) monitor FLT3 phosphorylation using a 12-point ½log dilution series of the compound .
Q. How can fluorescence properties be exploited in biological imaging?
Methodological Answer: Derivatives with ESIPT-capable substituents (e.g., 2-hydroxyphenyl) exhibit strong solid-state emission (450–550 nm), enabling use as intracellular probes. Key steps:
Synthesize ESIPT-active analogs via Ortoleva-King reactions .
Validate emission profiles in polar/nonpolar solvents (e.g., λem = 370 nm in DMSO) .
Conduct confocal microscopy in live cells (e.g., HeLa) to track localization using blue-green fluorescence .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
